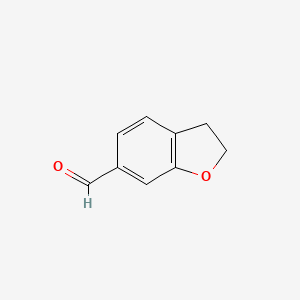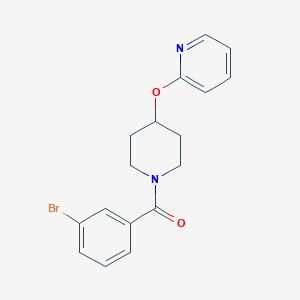
2,3-Dihydrobenzofuran-6-carbaldehyd
Übersicht
Beschreibung
2,3-Dihydrobenzofuran-6-carbaldehyde is a chemical compound with the molecular formula C9H8O2 . It is a derivative of 2,3-Dihydrobenzofuran, a heterocyclic compound that is found in various biologically active natural and pharmaceutical products .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran-6-carbaldehyde and its derivatives has been a subject of interest in recent years. Various methods have been established for the synthesis of 2,3-dihydrobenzofurans, involving intra- and inter-molecular reactions . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-6-carbaldehyde has been analyzed using density functional theory (DFT) and B3LYP approach with the 6-311G(d,p) basis set . The HOMO-LUMO energy of the molecule was determined, and the molecular electrostatic surface potential (MESP) plots were obtained to gain useful insight into the distribution of charge density .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranverbindungen, einschließlich 2,3-Dihydrobenzofuran-6-carbaldehyd, haben starke biologische Aktivitäten wie Antitumor . Sie wurden bei der Entwicklung von Antikrebsmitteln eingesetzt .
Antibakterielle Aktivität
Benzofuranverbindungen haben antibakterielle Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika .
Antioxidative Aktivität
Es wurde festgestellt, dass Benzofuranderivate eine starke antioxidative Aktivität aufweisen . Diese Eigenschaft könnte bei der Entwicklung von Medikamenten zur Bekämpfung von oxidativen Stress-bedingten Krankheiten genutzt werden .
Antivirale Aktivität
Benzofuranverbindungen haben antivirale Aktivitäten gezeigt . Beispielsweise hat eine neuartige makrocyclische Benzofuranverbindung eine Anti-Hepatitis-C-Virus-Aktivität und wird voraussichtlich ein wirksames Therapeutikum für Hepatitis-C-Erkrankungen sein .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Benzofuranderivate entzündungshemmende Eigenschaften haben . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten .
Neuroprotektive Aktivität
Es wurde festgestellt, dass einige natürliche Benzofuranderivate als neuroprotektive Mittel wirken . Dies deutet auf potenzielle Anwendungen bei der Behandlung von neurodegenerativen Erkrankungen hin .
Analgetische Aktivität
Es wurde auch festgestellt, dass Benzofuranderivate eine analgetische Aktivität haben . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Schmerzmitteln hin .
Synthese komplexer Benzofuranderivate
This compound kann zur Synthese komplexer Benzofuranderivate verwendet werden . Diese Derivate können dann durch traditionelle Übergangsmetall-katalysierte Kupplungsreaktionen weiter aufgearbeitet werden .
Zukünftige Richtungen
The study of 2,3-Dihydrobenzofuran-6-carbaldehyde and its derivatives is a promising area of research due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring their potential applications in medicine .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which 2,3-dihydrobenzofuran-6-carbaldehyde belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, indicating diverse modes of action .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAJQSDUJUNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-96-5 | |
| Record name | 2,3-dihydrobenzofuran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2578887.png)
![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)
![(2-Methoxypyridin-3-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578891.png)
![N-[(4-methylphenyl)sulfonyl]norleucine](/img/structure/B2578892.png)
![[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2578893.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B2578897.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide](/img/structure/B2578900.png)
![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)
![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)

![6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2578907.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2578909.png)
